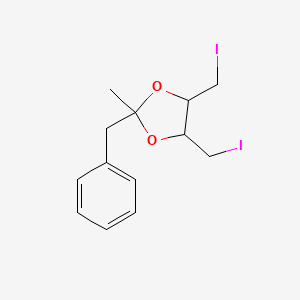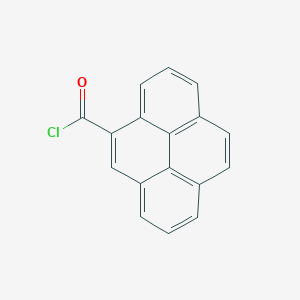
Pyrene-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrene-4-carbonyl chloride is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. This compound is characterized by the presence of a carbonyl chloride group attached to the pyrene nucleus, making it a valuable intermediate in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-4-carbonyl chloride typically involves the chlorination of pyrene-4-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{Pyrene-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
化学反応の分析
Types of Reactions: Pyrene-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, the pyrene nucleus can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used as reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the carbonyl chloride group.
科学的研究の応用
Pyrene-4-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pyrene-based compounds, which are valuable in organic electronics and photonics.
Biology: Employed in the modification of biomolecules for fluorescence labeling and imaging studies.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of pyrene-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, facilitating the formation of amides, esters, and other derivatives.
類似化合物との比較
Pyrene-1-carbonyl chloride: Another derivative of pyrene with similar reactivity but different substitution pattern.
Naphthalene-2-carbonyl chloride: A naphthalene derivative with comparable chemical properties.
Anthracene-9-carbonyl chloride: An anthracene derivative used in similar synthetic applications.
Uniqueness: Pyrene-4-carbonyl chloride is unique due to its specific substitution pattern on the pyrene nucleus, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and electronic properties, such as in the development of organic semiconductors and sensors.
特性
CAS番号 |
185046-55-3 |
|---|---|
分子式 |
C17H9ClO |
分子量 |
264.7 g/mol |
IUPAC名 |
pyrene-4-carbonyl chloride |
InChI |
InChI=1S/C17H9ClO/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H |
InChIキー |
WVJYHGOXRPQEBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
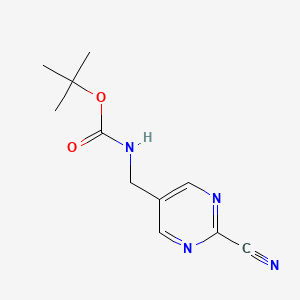
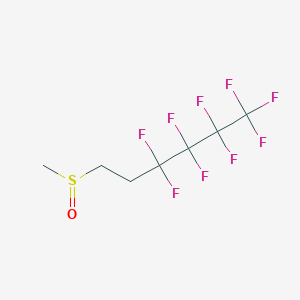
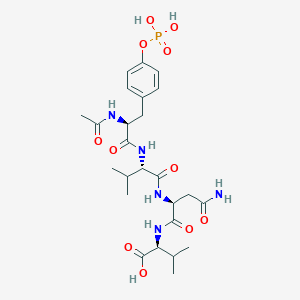
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
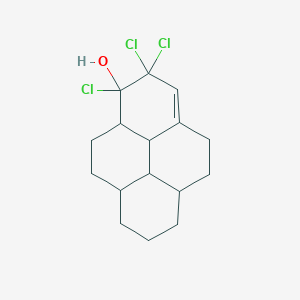
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
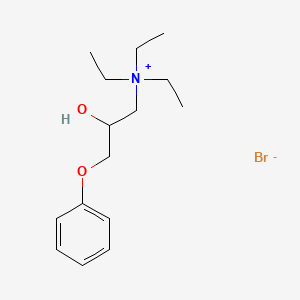
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)
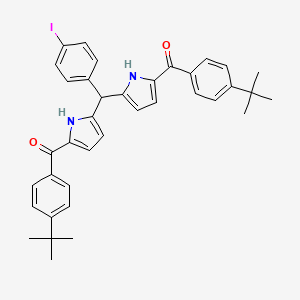
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)
